MBED

Descripción

Historical Context of Marine Natural Product Chemistry in Biomedical Research

The exploration of natural products for medicinal purposes has ancient roots, with early records on clay tablets from Mesopotamia documenting their use. nih.gov While terrestrial plants and microorganisms have historically been the primary sources for drug discovery, the investigation of marine environments for bioactive compounds is a more recent, yet incredibly fruitful, endeavor. nih.govpharmaceutical-journal.com The field of marine natural product chemistry began to gain significant momentum in the mid-20th century, spurred by the development of technologies like SCUBA, which granted researchers unprecedented access to benthic ecosystems. researchgate.net

A pivotal moment in this field was the discovery of the C-nucleosides, spongouridine (B1667586) and spongothymidine, from the Caribbean sponge Cryptotheca crypta in the early 1950s. nih.gov These compounds, possessing antiviral properties, served as the foundation for the development of cytosine arabinoside (Ara-C), an anticancer agent, and vidarabine (B1017) (Ara-A), an antiviral drug, showcasing the immense therapeutic potential held within marine organisms. nih.gov Since these early discoveries, the marine environment, with its vast biodiversity, has proven to be a prolific source of structurally unique and biologically potent secondary metabolites. researchgate.netnih.gov Marine invertebrates such as sponges, tunicates, and bryozoans, which have no terrestrial counterparts, have been particularly rich sources, yielding thousands of novel compounds. pharmaceutical-journal.comnih.gov This chemical diversity has provided a rich pipeline of clinical and preclinical drug candidates, with seven marine-derived or inspired drugs having achieved clinical approval. nih.govacs.org The unique chemical structures found in marine natural products often translate to novel mechanisms of action against disease targets, making them invaluable assets in modern drug discovery and chemical biology. pharmaceutical-journal.com

Significance of Eudistomin Alkaloids as Pharmacological Probes

Among the diverse families of marine natural products, the eudistomin alkaloids represent a significant class of compounds, primarily isolated from colonial tunicates of the genus Eudistoma. semanticscholar.orgmdpi.com These compounds are structurally characterized as β-carboline alkaloids, a scaffold known for a wide spectrum of biological activities. mdpi.comiiarjournals.org The eudistomins themselves exhibit a remarkable range of pharmacological properties, including antiviral, antimicrobial, and cytotoxic activities. semanticscholar.orgmdpi.comresearchgate.net For instance, certain eudistomins have demonstrated activity against the herpes simplex virus-1 (HSV-1), while others have shown cytotoxicity against various leukemia and adenocarcinoma cell lines. mdpi.comiiarjournals.org

The unique chemical features of eudistomins, often including halogenation (bromination) and complex ring systems, contribute to their potent bioactivities. semanticscholar.orgresearchgate.net This structural diversity has made them highly valuable as pharmacological probes—specialized molecules used to study biological systems. Their ability to selectively interact with various cellular targets allows researchers to investigate complex biological processes. semanticscholar.org One of the most notable activities within this family is the modulation of intracellular calcium (Ca²⁺) levels. semanticscholar.org Several eudistomin analogues have been identified as potent inducers of Ca²⁺ release from the sarcoplasmic reticulum (SR), the primary intracellular Ca²⁺ store in muscle cells. semanticscholar.orgnih.gov This specific activity makes them powerful tools for dissecting the mechanisms of Ca²⁺ signaling and muscle function, pathways that are fundamental to numerous physiological and pathological processes.

Overview of 9-Methyl-7-bromoeudistomin D as a Core Research Compound

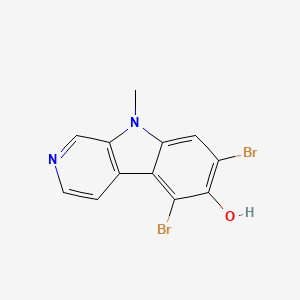

9-Methyl-7-bromoeudistomin D (MBED) is a prominent member of the eudistomin family and a key compound in chemical biology research. ontosight.ai It is a derivative of eudistomin D, originally isolated from the Caribbean tunicate Eudistoma olivaceum. semanticscholar.orgnih.gov The structure of this compound is a pyridoindole backbone, specifically a β-carboline, modified with bromine atoms and a methyl group, which are crucial for its distinct biological activity. semanticscholar.orgontosight.ai

This compound has been identified as an exceptionally potent inducer of Ca²⁺ release from the sarcoplasmic reticulum in both skeletal and cardiac muscle. nih.govpsu.edu Its mechanism of action is remarkably similar to that of caffeine (B1668208), a well-known modulator of Ca²⁺ release channels, but this compound is significantly more powerful, with studies indicating it can be approximately 1000 times more potent than caffeine in this regard. semanticscholar.orgpsu.edu Research has shown that this compound binds to a specific high-affinity site on the SR, the same site as caffeine, to trigger Ca²⁺ release. nih.govresearchgate.net This potent and specific action has established this compound as an invaluable pharmacological probe. nih.gov

The ability to prepare a radiolabeled version, [³H]this compound, has further solidified its role as a core research tool. researchgate.net This radioligand allows for precise binding studies to characterize the caffeine-binding site on Ca²⁺ release channels (ryanodine receptors), helping to elucidate the molecular mechanisms of Ca²⁺-induced Ca²⁺ release. psu.eduresearchgate.net Unlike caffeine, this compound shows high affinity for ryanodine (B192298) receptors with minimal effect on the SR Ca²⁺ ATPase (SERCA), making it a more specific and potent agonist for studying these channels. nih.govnih.gov

Interactive Data Table: Research Findings on 9-Methyl-7-bromoeudistomin D (this compound)

| Property | Finding | Source |

| Primary Activity | Potent inducer of Ca²⁺ release from sarcoplasmic reticulum (SR) | semanticscholar.orgpsu.edu |

| Source Organism | Derivative of Eudistomin D from the tunicate Eudistoma olivaceum | semanticscholar.orgnih.gov |

| Mechanism | Binds to the caffeine-binding site on Ca²⁺ release channels (Ryanodine Receptors) | nih.govresearchgate.net |

| Potency vs. Caffeine | Approximately 1000 times more potent in inducing Ca²⁺ release from skeletal muscle SR | semanticscholar.orgpsu.edu |

| Binding Affinity (Skeletal Muscle SR) | K_D = 40 nM; B_max = 10 pmol/mg protein | researchgate.net |

| Binding Affinity (Cardiac Muscle SR) | K_D = 150 nM | nih.gov |

| Selectivity | High affinity for Ryanodine Receptors (EC₅₀ ~0.5 µM); much lower for SERCA (IC₅₀ > 285 µM) | nih.govnih.gov |

| Research Utility | Used as a radiolabeled probe ([³H]this compound) to characterize Ca²⁺ release channels | nih.govresearchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

5,7-dibromo-9-methylpyrido[3,4-b]indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2N2O/c1-16-8-4-7(13)12(17)11(14)10(8)6-2-3-15-5-9(6)16/h2-5,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWFPORISPXHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C(=C2C3=C1C=NC=C3)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153990 | |

| Record name | 9-Methyl-7-bromoeudistomin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123363-40-6 | |

| Record name | 5,7-Dibromo-9-methyl-9H-pyrido[3,4-b]indol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123363-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methyl-7-bromoeudistomin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123363406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methyl-7-bromoeudistomin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivative Development

Total Synthesis Approaches

While a specific total synthesis for 9-Methyl-7-bromoeudistomin D has not been prominently detailed in publicly available literature, the synthesis of its core β-carboline structure is well-established through several classical and modern organic chemistry reactions. The general strategies for constructing the tricyclic system of eudistomin-type alkaloids, such as the Pictet-Spengler and Bischler-Napieralski reactions, are central to any proposed total synthesis. nih.govbeilstein-journals.orgljmu.ac.uk

The Pictet-Spengler reaction is a mainstay in the synthesis of β-carbolines, typically involving the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone under acidic conditions to form a tetrahydro-β-carboline, which can then be aromatized. nih.govresearchgate.net For a hypothetical total synthesis of 9-Methyl-7-bromoeudistomin D, this would likely involve a suitably substituted tryptamine, such as 6-bromo-N-methyltryptamine, reacting with a glyoxal (B1671930) derivative to introduce the C1-substituent and form the pyridine (B92270) ring.

The Bischler-Napieralski reaction offers an alternative route, where an N-acylated tryptamine is cyclized using a dehydrating agent to form a dihydro-β-carboline, which is subsequently oxidized to the aromatic β-carboline. nih.govbeilstein-journals.org This approach could also be envisioned for the synthesis of the 9-Methyl-7-bromoeudistomin D scaffold.

General synthetic strategies for related eudistomins, such as Eudistomin U, have also been reported, employing reactions like the Suzuki cross-coupling to append substituents to the β-carboline core. nih.gov

Semisynthetic Routes from Natural Precursors

A more direct and reported method for the preparation of 9-Methyl-7-bromoeudistomin D (MBED) is through a semisynthetic route starting from its natural precursor, 7-bromoeudistomin D. psu.edu This approach leverages the existing complex scaffold of the natural product and modifies it to obtain the desired derivative.

The reported semisynthesis involves a three-step procedure:

O-acetylation: The hydroxyl group of 7-bromoeudistomin D is first protected by acetylation.

Methylation: The indole (B1671886) nitrogen is then methylated.

Saponification: Finally, the acetyl protecting group is removed to yield 9-Methyl-7-bromoeudistomin D. psu.edu

This semisynthetic pathway provides a practical means to access 9-Methyl-7-bromoeudistomin D for biological studies without resorting to a more complex total synthesis.

| Step | Reaction | Reagents | Precursor/Intermediate | Product |

| 1 | O-acetylation | Acetic anhydride, Pyridine | 7-bromoeudistomin D | O-acetyl-7-bromoeudistomin D |

| 2 | Methylation | Methyl iodide, Sodium hydride | O-acetyl-7-bromoeudistomin D | O-acetyl-9-methyl-7-bromoeudistomin D |

| 3 | Saponification | Potassium hydroxide | O-acetyl-9-methyl-7-bromoeudistomin D | 9-Methyl-7-bromoeudistomin D |

Design and Preparation of Analogues and Derivatives

The development of analogues and derivatives of 9-Methyl-7-bromoeudistomin D has been crucial for understanding its mechanism of action and for developing tools for pharmacological research.

Structure-activity relationship (SAR) studies on eudistomin D derivatives have provided valuable insights into the structural features necessary for their biological activity, particularly as Ca²⁺ releasers. These studies have highlighted the importance of specific substituents on the β-carboline core.

The presence of a bromine atom at the 7-position has been shown to be important for the potent Ca²⁺-releasing activity. Furthermore, the 9-methyl group significantly enhances the potency of the compound compared to its non-methylated counterpart. The substitution pattern on the β-carboline ring is critical, as modifications can lead to a decrease in activity.

A significant achievement in the study of 9-Methyl-7-bromoeudistomin D has been the development of a radiolabeled version, specifically [³H]9-Methyl-7-bromoeudistomin D ([³H]this compound). rsc.org This radioligand has been instrumental in characterizing the binding sites of this class of compounds.

The preparation of [³H]this compound allows for high-affinity binding studies to be conducted. Research has shown that [³H]this compound binds to specific sites in the sarcoplasmic reticulum, which are competitively inhibited by caffeine (B1668208). rsc.org This has provided strong evidence that 9-Methyl-7-bromoeudistomin D exerts its effects through the caffeine-binding site on the ryanodine (B192298) receptor.

The availability of this radiolabeled probe has been a critical tool for elucidating the molecular pharmacology of 9-Methyl-7-bromoeudistomin D and its interaction with intracellular calcium channels. rsc.organalis.com.my

| Probe | Isotope | Application | Key Finding |

| [³H]9-Methyl-7-bromoeudistomin D | Tritium (³H) | Receptor Binding Assays | High-affinity binding to the caffeine-binding site on the ryanodine receptor. rsc.org |

Molecular Mechanisms of Action: Focus on Intracellular Calcium Dynamics

Potentiation of Intracellular Calcium Release from Sarcoplasmic Reticulum (SR)

9-Methyl-7-bromoeudistomin D (MBED) is a potent agent for inducing the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum (SR), the primary intracellular calcium store in muscle cells. Research has demonstrated its efficacy in both skeletal and cardiac muscle preparations. nih.govnih.gov Its action is characterized by a rapid and substantial elevation of cytosolic Ca²⁺ levels, which is initiated by its direct interaction with specific calcium release channels located on the SR membrane.

The primary molecular target of this compound within the SR is the ryanodine (B192298) receptor (RyR), a large-conductance channel responsible for the release of calcium. This compound functions as a powerful agonist of the RyR channel complex. However, it does not bind to the same site as the eponymous alkaloid, ryanodine. Instead, studies have conclusively shown that this compound exerts its effects by binding to the caffeine-binding site on the RyR complex. nih.govnih.gov This interaction triggers a conformational change in the receptor, leading to channel opening and the subsequent efflux of Ca²⁺ from the SR into the cytosol.

The potency of this compound as a Ca²⁺ releasing agent is remarkably higher than that of caffeine (B1668208), the classical agonist for this binding site. In studies using sarcoplasmic reticulum vesicles from skeletal muscle, 9-methyl-7-bromoeudistomin D was found to be approximately 1000 times more potent than caffeine in inducing Ca²⁺ release. nih.gov This substantial difference in potency is also observed in cardiac muscle, where a concentration of 5 µM this compound was sufficient to cause a rapid release of Ca²⁺, an effect that required a much higher concentration of caffeine (1 mM) to achieve a similar result. nih.gov

| Compound | Tissue | Effective Concentration | Relative Potency vs. Caffeine |

|---|---|---|---|

| 9-Methyl-7-bromoeudistomin D | Skeletal Muscle SR | Not specified, but action observed at much lower concentrations than caffeine | ~1000x more potent nih.gov |

| Caffeine | Skeletal Muscle SR | Millimolar (mM) range | Baseline (1x) |

| 9-Methyl-7-bromoeudistomin D | Cardiac Muscle SR | 5 µM nih.gov | Significantly more potent |

| Caffeine | Cardiac Muscle SR | 1 mM (1000 µM) nih.gov | Baseline (1x) |

By acting as a potent agonist at the caffeine-binding site, this compound directly modulates the gating behavior of the RyR channel. The binding of an agonist to this site increases the sensitivity of the receptor to its primary physiological activator, Ca²⁺. This sensitization means that the channel is more likely to open at a given cytosolic Ca²⁺ concentration. Consequently, this compound significantly increases the open probability of the RyR channel. While direct single-channel recording data for this compound is not extensively detailed in the literature, its powerful Ca²⁺-releasing effect is strong evidence of its ability to profoundly shift the channel's equilibrium towards the open state, thereby facilitating a massive and rapid efflux of stored calcium.

Mammalian tissues express different isoforms of the ryanodine receptor, with RyR1 being the predominant form in skeletal muscle and RyR2 being the primary isoform in cardiac muscle. Research indicates that 9-Methyl-7-bromoeudistomin D is a potent activator of both of these major isoforms. Its ability to induce robust calcium release has been demonstrated in preparations from both skeletal muscle (RyR1) and cardiac muscle (RyR2). nih.govnih.gov Furthermore, high-affinity binding sites for radiolabeled this compound have been identified in the SR membranes of both tissue types, confirming its interaction with both RyR1 and RyR2 channel complexes. nih.govnih.gov

The development of a tritiated form of this compound, [³H]this compound, has been instrumental in characterizing its binding site. Studies using [³H]this compound have shown that it binds to a single class of high-affinity sites in both skeletal and cardiac SR membranes. nih.govnih.gov

Binding experiments have revealed several key characteristics:

Competitive Inhibition: Caffeine competitively inhibits the binding of [³H]this compound, with studies on skeletal muscle SR showing an IC₅₀ value of 0.8 mM. This confirms that both molecules share the same binding site. nih.gov

Distinct from Ryanodine Site: The binding of [³H]this compound is not affected by the presence of ryanodine or Ca²⁺, indicating that its binding domain is separate and distinct from the high-affinity ryanodine binding site and the Ca²⁺ activation sites on the RyR. nih.gov

Distinct Protein Complex in Brain: In brain microsomes, the maximum number of binding sites (Bₘₐₓ) for [³H]this compound was found to be 170 times greater than that for [³H]ryanodine. Furthermore, centrifugation experiments indicated that the [³H]this compound binding protein is different from the [³H]ryanodine binding protein in the brain, suggesting the existence of distinct this compound/caffeine-binding sites that may not be directly on the RyR in the central nervous system. nih.gov

| Parameter | Skeletal Muscle SR (TC) nih.gov | Cardiac Muscle SR nih.gov | Brain Microsomes nih.gov |

|---|---|---|---|

| Kₑ (Dissociation Constant) | 40 nM | 150 nM | Not specified |

| Bₘₐₓ (Max. Binding Capacity) | 10 pmol/mg protein | Not specified | 170x higher than [³H]ryanodine |

| Inhibited by Caffeine | Yes (Competitive, IC₅₀ = 0.8 mM) | Not specified, but implied | Yes (Competitive) |

| Affected by Ryanodine/Ca²⁺ | No | Not specified | Not specified |

The process of Calcium-Induced Calcium Release (CICR) is a fundamental positive-feedback mechanism in many excitable cells, particularly cardiac myocytes. In this process, a small influx of Ca²⁺ into the cell triggers a much larger release of Ca²⁺ from the SR by activating RyRs. By potently activating RyRs and causing an initial release of Ca²⁺, 9-Methyl-7-bromoeudistomin D effectively serves as a powerful trigger for the CICR mechanism.

As an agonist that sensitizes RyRs to Ca²⁺, this compound lowers the threshold for CICR activation. This means that a smaller initial trigger (or even the presence of this compound alone) is sufficient to initiate a regenerative wave of calcium release as adjacent RyR channels are activated by the calcium released from their neighbors. This amplification of the calcium signal is a direct consequence of this compound's ability to increase the open probability of the RyR channel, thereby potentiating the positive-feedback loop of CICR.

Direct Activation of Ryanodine Receptors (RyRs)

Absence of Inhibition of Cyclic AMP Phosphodiesterase (cAMP-PDE) Activity

Research indicates that 9-Methyl-7-bromoeudistomin D (this compound) is a potent modulator of ryanodine receptors (RyRs), inducing calcium release from the sarcoplasmic reticulum (SR) in a manner similar to caffeine. A key distinction in its mechanism, however, is its reported lack of effect on cyclic AMP phosphodiesterase (cAMP-PDE) activity.

Unlike caffeine, which is known to inhibit phosphodiesterases, this compound's activity appears to be more specific to RyRs. This specificity makes it a valuable tool for studying calcium signaling in isolation from the complexities of the cAMP signaling pathway. The absence of cAMP-PDE inhibition suggests that the observed calcium release is a direct effect on the RyR channels and not a secondary consequence of altered cyclic nucleotide levels. This characteristic allows for a more precise investigation of the mechanisms governing RyR-mediated calcium release without the confounding variable of cAMP modulation.

The selective action of this compound on RyRs, without interfering with cAMP-PDE, underscores its utility as a specific pharmacological probe for dissecting the intricate processes of intracellular calcium regulation.

Interaction with Sarcoplasmic Reticulum Ca2+ ATPase (SERCA) Activity

9-Methyl-7-bromoeudistomin D's primary interaction within the sarcoplasmic reticulum is with the ryanodine receptors, acting as a potent agonist to induce calcium release. nih.gov Its effect on the Sarcoplasmic Reticulum Ca2+ ATPase (SERCA) pump, which is responsible for re-sequestering calcium into the SR to maintain low cytosolic calcium levels, is notably minimal at concentrations where it effectively activates RyRs.

Studies have shown that while some marine alkaloids can significantly inhibit SERCA activity, this compound displays a much higher affinity for RyRs than for SERCA. The concentration of this compound required to inhibit SERCA is substantially higher than that needed to trigger calcium release through RyRs. This differential affinity is crucial as it allows this compound to be used experimentally to study RyR function without significantly impairing the vital process of calcium reuptake by SERCA.

The following table summarizes the comparative affinity of this compound for Ryanodine Receptors versus SERCA:

| Target Protein | Action | Effective Concentration |

| Ryanodine Receptors (RyRs) | Agonist (induces Ca2+ release) | Micromolar (µM) range |

| Sarcoplasmic Reticulum Ca2+ ATPase (SERCA) | Minimal inhibition | Significantly higher concentrations required |

This high degree of selectivity for RyRs over SERCA further establishes 9-Methyl-7-bromoeudistomin D as a precise tool for investigating the mechanisms of calcium release from intracellular stores.

Cross-Talk with Other Calcium-Regulatory Proteins (e.g., FKBP12.6)

The ryanodine receptor is a large channel complex that is modulated by numerous accessory proteins, including the FK506-binding protein 12.6 (FKBP12.6), also known as calstabin2. FKBP12.6 is known to bind to RyRs and stabilize their closed state, thereby preventing aberrant calcium leakage from the sarcoplasmic reticulum.

While direct studies on the interaction between 9-Methyl-7-bromoeudistomin D and the RyR-FKBP12.6 complex are limited, the mechanism of action of this compound provides a basis for understanding potential cross-talk. This compound acts as a potent caffeine-like agonist, binding to the caffeine-binding site on the ryanodine receptor to induce channel opening and subsequent calcium release. nih.gov The binding of this compound to this site likely induces conformational changes in the RyR protein that overcome the stabilizing effect of FKBP12.6, leading to channel activation.

Structure Activity Relationship Sar Elucidations

Criticality of the β-Carboline Skeleton for Ca2+-Releasing Activity

The tricyclic β-carboline framework is fundamental to the Ca²⁺-releasing properties of 9-Methyl-7-bromoeudistomin D and its analogues. Studies comparing β-carboline derivatives with compounds possessing a carbazole (B46965) skeleton have demonstrated that the β-carboline structure is of significant importance for inducing Ca²⁺ release from the sarcoplasmic reticulum. In fact, analogues featuring a carbazole skeleton not only show a lack of activity but can also inhibit both Ca²⁺- and caffeine-induced calcium release, underscoring the essential nature of the specific arrangement of nitrogen atoms within the β-carboline ring system for this biological effect Current time information in Pasuruan, ID..

Impact of the 9-Methyl Substitution on Potency

The introduction of a methyl group at the N-9 position of the β-carboline skeleton has a profound impact, significantly elevating the compound's potency as a Ca²⁺ releaser Current time information in Pasuruan, ID.. While Bromoeudistomin D is already a powerful agent, being approximately 400 times more potent than caffeine (B1668208), the addition of the 9-methyl group further enhances this activity nih.gov. Research has shown that 9-Methyl-7-bromoeudistomin D is roughly 1000 times more potent than caffeine in its capacity to induce Ca²⁺ release from the sarcoplasmic reticulum, highlighting a substantial increase in potency attributable to this single methylation nih.gov. This makes 9-Methyl-7-bromoeudistomin D one of the most powerful known inducers of this effect nih.gov.

Significance of Halogen Substitution (Bromine) and Positional Effects

The presence and position of a halogen atom on the β-carboline ring are key determinants of activity. The 7-bromo substitution is a characteristic feature of this potent marine alkaloid. While detailed comparative studies on the positional effects of the bromine atom on the β-carboline core are limited in the context of Ca²⁺ release, its presence at position 7 is integral to the high potency observed in both Bromoeudistomin D and its 9-methylated derivative. Halogenation can influence a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can affect its interaction with biological targets.

Influence of Alkyl Substitution at Nitrogen-2 in the β-Carboline Moiety

The influence of alkyl substitution at the N-2 position of the pyridinic nitrogen within the β-carboline moiety on Ca²⁺-releasing activity has not been extensively detailed in the scientific literature. Structure-activity relationship studies on β-carboline derivatives have often focused on substitutions at other positions, such as C-1, C-7, and N-9. While N-alkylation has been explored in the context of other biological activities for β-carbolines, its specific impact on the modulation of calcium release from the sarcoplasmic reticulum remains an area requiring further investigation.

Comparative SAR Studies with Bromoeudistomin D and Other Carboline Analogues

Comparative studies of Bromoeudistomin D, 9-Methyl-7-bromoeudistomin D, and other analogues like caffeine provide a clearer picture of the SAR. Both Bromoeudistomin D and its 9-methylated counterpart exhibit a caffeine-like mechanism, inducing Ca²⁺ release from the sarcoplasmic reticulum Current time information in Pasuruan, ID.nih.govnih.gov. However, their potency is orders of magnitude greater than that of caffeine. Bromoeudistomin D demonstrates a half-maximum effect on the apparent efflux rate of ⁴⁵Ca²⁺ at a concentration of 1.5 µM, whereas caffeine requires a concentration of 0.6 mM to achieve the same effect, making Bromoeudistomin D about 400 times more potent nih.gov. The potency is further amplified by N-9 methylation, with 9-Methyl-7-bromoeudistomin D being approximately 1000 times more potent than caffeine nih.gov. These findings confirm that the combination of the β-carboline core, 7-bromo substitution, and 9-methyl group results in a molecule with exceptionally high potency for inducing Ca²⁺ release.

Interactive Data Table: Potency Comparison of Ca²⁺ Releasing Agents

| Compound | Relative Potency (vs. Caffeine) | EC₅₀ / Concentration for Half-Maximum Effect |

| 9-Methyl-7-bromoeudistomin D | ~1000x | Data not specified |

| Bromoeudistomin D | ~400x | 1.5 µM |

| Caffeine | 1x (Baseline) | 0.6 mM (600 µM) |

Pharmacological Activities and Therapeutic Potential

Effects on Striated Muscle Physiology

MBED has been identified as a significant modulator of calcium dynamics in striated muscle, which encompasses both skeletal and cardiac muscle tissues. Its actions primarily target the sarcoplasmic reticulum, a critical organelle for calcium storage and release in muscle cells.

Regulation of Skeletal Muscle Excitation-Contraction Coupling

9-Methyl-7-bromoeudistomin D is a powerful agent in promoting the release of calcium (Ca2+) from the sarcoplasmic reticulum (SR) in skeletal muscle. nih.govnih.gov Research has demonstrated that its potency in this regard is approximately 1000 times greater than that of caffeine (B1668208), a well-known modulator of calcium release. nih.gov The mechanism of action involves direct interaction with the Ca2+ release channels in the SR.

This compound binds to a specific, high-affinity site on the terminal cisternae of the skeletal muscle SR in a saturable manner. nih.gov This binding site is shared with caffeine, as evidenced by studies showing that caffeine competitively inhibits the binding of a radiolabeled version of this compound. nih.gov The inhibition by caffeine increases the dissociation constant (KD) for this compound binding without altering the maximum number of binding sites (Bmax), which is characteristic of competitive inhibition. nih.gov The compound's β-carboline skeleton is considered crucial for its Ca2+-releasing activity. nih.gov Furthermore, there is a direct correlation between the ability of this compound and its analogues to enhance ryanodine (B192298) binding to the SR and their effectiveness in activating Ca2+ release, suggesting an interaction with the ryanodine receptor/Ca2+ release channel complex. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Dissociation Constant (KD) | 40 nM | nih.gov |

| Maximum Binding Capacity (Bmax) | 10 pmol/mg protein | nih.gov |

| Caffeine IC50 for this compound Binding | 0.8 mM | nih.gov |

Modulation of Cardiac Muscle Contractility

The effects of this compound extend to cardiac muscle, where it also functions as an inducer of Ca2+ release from the sarcoplasmic reticulum. nih.gov Studies using fragmented cardiac SR in Ca2+ electrode experiments showed that this compound causes a rapid release of calcium. nih.gov This indicates that, like in skeletal muscle, this compound can modulate the fundamental processes of excitation-contraction coupling in the heart.

The compound binds to a single class of high-affinity sites within the cardiac SR membranes. nih.gov This specific binding is thought to be the direct cause of the observed Ca2+ release. nih.gov The dissociation constant for this binding in cardiac tissue is higher than in skeletal muscle, suggesting a different binding affinity, but the compound remains a valuable tool for characterizing the Ca2+ release channels in cardiac tissue. nih.govnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Dissociation Constant (KD) | 150 nM | nih.gov |

Influence on Smooth Muscle Calcium Homeostasis

Based on the available research, there is no information regarding the specific effects of 9-Methyl-7-bromoeudistomin D on the calcium homeostasis of smooth muscle.

Impact on Myosin B Superprecipitation and ATPase Activity

Direct research on the impact of 9-Methyl-7-bromoeudistomin D on myosin B superprecipitation and ATPase activity was not found. However, studies on a closely related derivative, 6-O-acetyl-9-methyl-7-bromoeudistomin D (Athis compound), provide some insight. At concentrations greater than 10⁻⁶ M, Athis compound was found to significantly enhance both the superprecipitation and the ATPase activity of myosin B isolated from skeletal muscle. nih.gov The mechanism appears to involve an increase in the maximum response of actomyosin (B1167339) ATPase activity to Ca2+, which in turn enhances the superprecipitation of myosin B. nih.gov Athis compound did not, however, affect the Ca2+-, K+-EDTA- or Mg2+-ATPase of myosin alone, nor the ATPase of actomyosin reconstituted from actin and myosin, suggesting a specific action on the regulatory aspects of the contractile protein system. nih.gov

Modulation of Endocrine Secretion

The potential influence of 9-Methyl-7-bromoeudistomin D on endocrine functions has also been an area of scientific interest.

Stimulation of Insulin (B600854) Secretion from Pancreatic β-Cells

There is no information available from the provided research findings on whether 9-Methyl-7-bromoeudistomin D stimulates insulin secretion from pancreatic β-cells.

Implications for Glucose-Stimulated Insulin Release

9-Methyl-7-bromoeudistomin D (this compound) has been identified as a significant modulator of insulin secretion, with its effects being notably dependent on glucose concentrations. Research indicates that this compound stimulates insulin secretion from insulin-secreting cells. This action is linked to its potent activation of ryanodine receptors (RyRs), which are intracellular calcium release channels. The sensitization and activation of these receptors by this compound lead to an increase in intracellular calcium concentration ([Ca2+]i), a primary trigger for the exocytosis of insulin-containing vesicles.

A key characteristic of this compound's effect on insulin release is its glucose dependency. The compound effectively stimulates both the first and second phases of insulin secretion, but only in the presence of high glucose concentrations. Unlike other RyR activators such as caffeine, this compound's mechanism does not involve the inhibition of cAMP-phosphodiesterases (cAMP-PDEs). This specificity of action suggests that the ryanodine receptors in pancreatic β-cells are part of a distinct, glucose-dependent signaling pathway for insulin secretion. This makes the RyR a potential target for developing therapeutic agents that stimulate insulin release specifically in hyperglycemic states, thereby reducing the risk of hypoglycemia.

| Compound | Mechanism of Action | Effect on Insulin Secretion | Glucose Dependency |

| 9-Methyl-7-bromoeudistomin D (this compound) | Potent activator of Ryanodine Receptors (RyRs), leading to increased intracellular Ca2+. | Stimulates both first and second phases of secretion. | High |

| Caffeine | Activates Ryanodine Receptors (RyRs); Inhibits cAMP-phosphodiesterases (cAMP-PDEs). | Stimulates secretion. | High |

Neuropharmacological Investigations and Central Actions

Behavioral Effects in Animal Models (e.g., Head-Twitching, Locomotor Activity)

Specific studies examining the direct behavioral effects of 9-Methyl-7-bromoeudistomin D on head-twitching and locomotor activity in animal models were not identified in the reviewed literature. The head-twitch response is a behavior in rodents often used as a proxy for the hallucinogenic potential of substances that act on the serotonin (B10506) 5-HT2A receptor. biorxiv.orgljmu.ac.uknih.govnih.govresearchgate.net While this compound has known effects on the central nervous system, dedicated studies to characterize its specific behavioral profile concerning these particular actions have not been detailed.

Hypothesized Interactions with Neurotransmitter Systems

The neuropharmacological actions of 9-Methyl-7-bromoeudistomin D are hypothesized to be linked to its profound ability to modulate intracellular calcium, a universal second messenger critical for neuronal function and neurotransmitter release. Research has demonstrated that this compound is a powerful inducer of Ca2+ release from intracellular stores.

Furthermore, studies have identified specific binding sites for this compound in brain microsomes. These binding sites are also recognized by caffeine but have been shown to be distinct from the ryanodine receptors, suggesting a unique target within the central nervous system. The existence of these specific binding sites, coupled with the compound's potent calcium-releasing activity, forms the basis of its hypothesized interaction with neurotransmitter systems. By elevating intracellular calcium in neurons, this compound could directly influence processes such as synaptic vesicle fusion and neurotransmitter exocytosis, thereby modulating the activity of various neurotransmitter systems. The precise nature of these interactions and the functional consequences remain an area for further investigation.

Potential Therapeutic Applications in Disease States

Role in Elevating Intracellular Calcium for Niemann-Pick Disease Type C (NPC) Treatment

Given that 9-Methyl-7-bromoeudistomin D is an exceptionally potent agent for inducing the release of calcium from intracellular stores, it holds theoretical potential as a therapeutic tool for NPC. By elevating cytosolic calcium levels, this compound could potentially compensate for the deficient calcium stores observed in NPC cells. This restoration of calcium signaling could, in principle, alleviate some of the downstream cellular defects. This unique calcium-related phenotype in NPC presents a novel target for therapeutic intervention, and powerful calcium-modulating compounds like this compound represent a relevant area of investigation.

Relevance to Diseases with Niemann-Pick Type C-like Cellular Phenotypes (e.g., Smith-Lemli-Opitz Syndrome)

Smith-Lemli-Opitz syndrome (SLOS) is an inborn error of cholesterol synthesis caused by a deficiency in the enzyme 7-dehydrocholesterol (B119134) reductase. nih.govrarediseases.orgwikipedia.orgthinkgenetic.orgsmithlemliopitz.orgmedscape.commedlineplus.govencyclopedia.com While its primary defect is in the cholesterol biosynthetic pathway, research has revealed that SLOS shares certain cellular pathologies with Niemann-Pick disease type C. nih.gov Notably, experimental findings have demonstrated that cells affected by SLOS exhibit deficient lysosomal calcium pools, a phenotype also observed in NPC. nih.gov

This shared cellular characteristic of impaired lysosomal calcium suggests that therapeutic strategies targeting calcium homeostasis may have relevance for both disorders. Because 9-Methyl-7-bromoeudistomin D is a potent modulator of intracellular calcium release, its potential therapeutic utility could extend to SLOS and other diseases that present with an NPC-like cellular phenotype involving deficient calcium stores. By addressing this specific aspect of cellular dysfunction, this compound could represent a candidate for investigating novel treatment avenues for a broader range of related metabolic disorders.

Exploration of Broader Biomedical Applications based on Structurally Similar Compounds (e.g., anticancer, antibacterial, antifungal)

While direct pharmacological studies on 9-Methyl-7-bromoeudistomin D are not extensively available in the current body of scientific literature, the therapeutic potential of this compound can be inferred by examining the bioactivities of structurally related eudistomins and other marine-derived β-carboline alkaloids. The eudistomin family of compounds, isolated from marine tunicates, has demonstrated a wide array of significant biological activities, positioning them as promising candidates for drug discovery. nih.gov

Anticancer Potential

Numerous compounds structurally analogous to 9-Methyl-7-bromoeudistomin D have exhibited notable cytotoxic activity against various cancer cell lines. The β-carboline core is a common feature in molecules that exert anticancer effects through mechanisms such as DNA intercalation, inhibition of topoisomerase enzymes, and disruption of cell cycle progression. nih.gov

For instance, Eudistomin U has shown modest anticancer properties. nih.gov In one study, it was found to inhibit the growth of mouse P388 cells by 38% at a concentration of 10 μM. nih.gov Further testing revealed moderate cytotoxic activity across several human cancer cell lines, with the most significant effect observed in C19 leukemia cells, which had an IC₅₀ value of 15.6 μg/mL. nih.gov

Synthetic derivatives have also shown enhanced potency. A synthetic derivative of eudistomin K proved to be highly potent against several leukemic cell lines, including L1210, Molt-4F, MT-4, and P-388, with activity observed at concentrations as low as 0.005 μg/mL. nih.gov Furthermore, a series of novel β-carboline chalcones demonstrated a wide range of anticancer activity, with IC₅₀ values ranging from 15.9 μM to over 100 μM against a panel of cancer cell lines. nih.gov Notably, N²-alkylation of these β-carboline chalcones generally led to enhanced cytotoxic activity. nih.gov

Eudistomins Y₁–Y₇ and their derivatives have also been synthesized and evaluated for their growth inhibitory activity against the MDA-231 breast carcinoma cell line, showing moderate activity with IC₅₀ values between 15 and 63 μM. mdpi.com The collective findings suggest that the eudistomin scaffold is a valuable template for the development of novel anticancer agents.

| Compound/Derivative | Cell Line(s) | Activity |

| Eudistomin U | Mouse P388 leukemia | 38% inhibition at 10 μM nih.gov |

| Eudistomin U | C19 leukemia | IC₅₀ = 15.6 μg/mL nih.gov |

| Synthetic Eudistomin K derivative | L1210, Molt-4F, MT-4, P-388 leukemia | Active at 0.005 μg/mL nih.gov |

| Eudistomins Y₁–Y₇ and derivatives | MDA-231 breast carcinoma | IC₅₀ = 15–63 μM mdpi.com |

| N²-benzylated β-carboline chalcone (B49325) (13g) | Various cancer cell lines | IC₅₀ = 15.9–22.1 μM nih.gov |

Antibacterial Activity

The marine environment is a rich source of halogenated compounds, many of which possess intriguing antibacterial properties. researchgate.netnih.gov The eudistomin class of alkaloids is no exception, with many members displaying significant antibacterial action. nih.gov

Eudistomin U has demonstrated strong antibacterial properties, particularly against Gram-positive bacteria. nih.gov Studies have shown it to be most effective against Streptococcus pyogenes, Staphylococcus aureus, and Mycobacterium smegmatis, with IC₅₀ values ranging from 3.4 to 6.4 μg/mL. nih.gov Its potency against Gram-negative bacteria was observed to be roughly two-fold lower. nih.gov

In the pursuit of more potent antibacterial agents, researchers have designed and synthesized new eudistomin derivatives. A study focused on 3,9-disubstituted eudistomin U derivatives found that sixteen of the synthesized compounds exhibited powerful antibacterial activity. nih.gov The most active compound from this series, 6p, displayed a minimum inhibitory concentration (MIC) of 1.5625 μmol/L, which was superior to commercial drugs like fosfomycin (B1673569) sodium and ciprofloxacin. nih.gov The mechanism of action for these compounds is believed to involve damaging the bacterial cell membrane and disrupting the function of DNA gyrase. nih.gov

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC/IC₅₀) |

| Eudistomin U | S. pyogenes, S. aureus, M. smegmatis | IC₅₀ = 3.4–6.4 μg/mL nih.gov |

| 3,9-disubstituted Eudistomin U derivative (6p) | Various bacteria | MIC = 1.5625 μmol/L nih.gov |

Antifungal Potential

The β-carboline skeleton, which is central to the structure of 9-Methyl-7-bromoeudistomin D, is also found in compounds with notable antifungal properties. While some specific eudistomins like Eudistomin U have been reported to show no antifungal activity, other β-carboline alkaloids and their derivatives have been investigated as potential fungicides. nih.govmdpi.com

A study on a series of synthesized β-carboline derivatives revealed that several compounds exhibited selective fungicidal activities. mdpi.com For example, compound F5 showed higher fungicidal activity against Rhizoctonia solani (53.35%) than the commercial agent validamycin (36.4%). mdpi.com Another derivative, F4, demonstrated excellent broad-spectrum fungicidal activity in vitro, and its curative and protective activities against Peronophythora litchii reached 92.59% and 59.26%, respectively, in vivo. mdpi.com These findings suggest that the β-carboline scaffold is a promising starting point for the development of new antifungal drugs. mdpi.com

The antifungal potential of β-carbolines is further supported by studies on harmala alkaloids, such as harmine (B1663883) and harmol, which are known to have antifungal properties. nih.gov Synthetic modifications to the β-carboline structure, such as the introduction of a nitro group, have been shown to enhance antifungal efficacy against pathogenic fungi like Cryptococcus neoformans and C. gattii. nih.gov

| Compound/Derivative | Fungal Strain(s) | Activity |

| β-carboline derivative (F5) | Rhizoctonia solani | 53.35% inhibition mdpi.com |

| β-carboline derivative (F16) | Oospora citriaurantii | 43.28% inhibition mdpi.com |

| β-carboline derivative (F4) | Peronophythora litchii | 92.59% curative activity in vivo mdpi.com |

Advanced Research Methodologies and Analytical Tools

Quantitative Measurement of Calcium Flux in Cellular and Subcellular Systems

Direct measurement of Ca2+ movement across membranes is fundamental to understanding the activity of compounds like MBED. Researchers have employed several techniques to quantify these fluxes in various biological preparations.

One primary method involves the use of a Ca2+ selective electrode . This tool allows for the real-time measurement of changes in extra-vesicular Ca2+ concentrations in suspensions of SR vesicles. For instance, experiments using fragmented cardiac sarcoplasmic reticulum demonstrated that the application of 5 µM this compound induced a rapid release of Ca2+, an effect comparable to that of 1 mM caffeine (B1668208) nih.gov. This technique provides a direct measure of Ca2+ release from isolated organelles, offering insights into the compound's direct action on the SR membrane's transport machinery.

Another powerful technique is the 45Ca efflux assay . While direct studies on this compound using this specific method are not detailed in the available literature, research on the closely related precursor, 7-bromoeudistomin D, provides a strong parallel. In these studies, heavy fractions of fragmented SR (HSR) vesicles were passively preloaded with radioactive 45Ca2+. The rate of 45Ca2+ efflux from these vesicles was then measured in the presence of the compound. It was observed that 10 µM of 7-bromoeudistomin D accelerated the rate of 45Ca2+ efflux sevenfold, with a half-maximum effect (EC50) at a concentration of 1.5 µM. This demonstrated the compound's potent ability to open Ca2+ channels on the SR. nih.gov Such assays are crucial for determining the potency and kinetics of Ca2+ release induced by pharmacological agents. nih.gov

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are indispensable for identifying and characterizing the specific binding sites of a compound. The synthesis of a tritiated form of this compound, [3H]9-Methyl-7-bromoeudistomin D, has been pivotal in this regard. These assays have confirmed the existence of specific, saturable binding sites for this compound on SR membranes from various tissues.

In studies using terminal cisternae of skeletal muscle SR, [3H]this compound was shown to bind to a single class of high-affinity sites. Scatchard analysis of this binding revealed a dissociation constant (Kd) of 40 nM and a maximum binding capacity (Bmax) of 10 pmol/mg of protein. This high-affinity binding is consistent with the compound's high potency as a Ca2+ releasing agent.

Competition binding assays have further elucidated the nature of this binding site. Caffeine was found to competitively inhibit the binding of [3H]this compound, indicating that both compounds share a common or overlapping binding site. The inhibitory concentration (IC50) for caffeine was 0.8 mM. In contrast, ryanodine (B192298), which binds to a different site on the Ca2+ release channel, did not affect [3H]this compound binding.

Similar assays performed on cardiac SR membranes identified a single class of high-affinity binding sites with a Kd of 150 nM nih.gov. In brain microsomes, [3H]this compound also bound specifically, and this binding was competitively inhibited by caffeine. Interestingly, the density of these binding sites in the brain (Bmax) was 170 times greater than that of [3H]ryanodine binding sites, suggesting that the this compound/caffeine binding protein is distinct from the ryanodine receptor in the central nervous system.

| Preparation | Radioligand | Kd (nM) | Bmax (pmol/mg protein) | Competitive Inhibitor |

| Skeletal Muscle SR (Terminal Cisternae) | [3H]this compound | 40 | 10 | Caffeine |

| Cardiac SR | [3H]this compound | 150 | Not Reported | Not Reported |

| Brain Microsomes | [3H]this compound | Not Reported | 170x > [3H]ryanodine binding | Caffeine |

Electrophysiological Techniques for Single-Channel Analysis of Ryanodine Receptors

No specific information was found in the search results regarding the use of electrophysiological techniques for single-channel analysis of ryanodine receptors with 9-Methyl-7-bromoeudistomin D.

In Vitro and Ex Vivo Models for Pharmacological Evaluation

The pharmacological effects of this compound have been evaluated in a range of in vitro and ex vivo models, which provide physiological context to the molecular findings.

Sarcoplasmic Reticulum (SR) microsomes are a primary in vitro model. Preparations from both skeletal and cardiac muscle have been used to demonstrate this compound's direct Ca2+-releasing action. These vesicle preparations retain functional Ca2+ uptake and release channels, allowing for controlled experiments on Ca2+ transport. nih.govnih.gov Studies on heavy fractions of SR (HSR) from skeletal muscle have been particularly informative in quantifying the potency of this compound and related compounds. nih.gov Additionally, microsomes from brain and liver have been used in radioligand binding studies to characterize the tissue-specific nature of this compound binding sites.

Skinned muscle fibers represent an ex vivo model where the sarcolemma is chemically removed or permeabilized, allowing direct access to the SR and contractile machinery. Studies on chemically skinned skeletal muscle fibers have shown that 7-bromoeudistomin D at concentrations of 10 µM or more can induce muscle contraction. nih.gov This effect was blocked by procaine, an inhibitor of Ca2+-induced Ca2+ release, confirming that the contraction is due to Ca2+ release from the SR. nih.gov This model is crucial for linking the molecular event of Ca2+ release to the physiological response of muscle contraction.

No specific information was found in the search results regarding the use of isolated pancreatic islets in the pharmacological evaluation of 9-Methyl-7-bromoeudistomin D.

Advanced Spectroscopic Methods for Mechanistic Insights

No specific information was found in the search results regarding the use of advanced spectroscopic methods for mechanistic insights into 9-Methyl-7-bromoeudistomin D.

Future Directions and Translational Research Perspectives

Discovery of Novel Cellular Targets and Signaling Pathways

Initial research has firmly established that 9-Methyl-7-bromoeudistomin D is a powerful modulator of intracellular calcium release. It is recognized as being approximately 1000 times more potent than caffeine (B1668208) in inducing calcium release from the sarcoplasmic reticulum of skeletal muscle. nih.gov This effect is mediated through its interaction with ryanodine (B192298) receptors (RyRs), the primary channels responsible for calcium release from intracellular stores. Specifically, radiolabeled binding studies have shown that [3H]9-Methyl-7-bromoeudistomin D binds to a high-affinity site that is also recognized by caffeine, suggesting a shared or overlapping binding domain on the RyR complex.

Further investigations have revealed that the compound's activity is not limited to skeletal muscle. It also induces calcium release from the cardiac sarcoplasmic reticulum, indicating its potential to influence calcium signaling in a variety of excitable tissues. Interestingly, studies on brain microsomes have suggested the existence of binding sites for 9-Methyl-7-bromoeudistomin D that are distinct from the ryanodine receptor, hinting at the possibility of additional, yet-to-be-identified cellular targets. The exploration of these alternative targets and their downstream signaling pathways represents a critical avenue for future research. Unraveling these novel interactions could significantly broaden our understanding of the compound's biological effects and open up new therapeutic avenues.

Development of Highly Selective and Bioavailable Analogues for Clinical Translation

The potent activity of 9-Methyl-7-bromoeudistomin D makes it an attractive lead compound for drug discovery. However, its translation into a clinical candidate necessitates a thorough medicinal chemistry effort to optimize its pharmacological properties. The development of analogues with enhanced selectivity and bioavailability is a key step in this process.

Structure-activity relationship (SAR) studies on related bromoeudistomin D analogues have provided initial insights into the chemical features crucial for activity. For instance, the β-carboline skeleton has been identified as a key structural motif for potent calcium-releasing activity. Modifications to this core structure, as well as to the substituent groups, could lead to the development of analogues with improved selectivity for specific RyR isoforms or for the novel, non-RyR targets.

A major challenge in the clinical translation of many natural products is their often-poor pharmacokinetic profiles, including low oral bioavailability and rapid metabolism. Therefore, future synthetic efforts should focus on creating analogues with improved drug-like properties. This could involve modifications to enhance solubility, metabolic stability, and membrane permeability, thereby increasing the compound's potential for systemic administration and efficacy in vivo.

Preclinical Efficacy Studies in Relevant Disease Models

While the biochemical and cellular effects of 9-Methyl-7-bromoeudistomin D are well-documented, its therapeutic potential can only be validated through rigorous preclinical efficacy studies in relevant disease models. Given its profound impact on calcium signaling in muscle tissue, initial investigations could logically focus on disorders characterized by dysfunctional excitation-contraction coupling or aberrant calcium handling.

For example, certain forms of muscular dystrophy and myopathy are linked to mutations in ryanodine receptors or associated proteins, leading to dysregulated calcium release. In such contexts, analogues of 9-Methyl-7-bromoeudistomin D could be explored for their ability to restore normal calcium homeostasis. Similarly, its effects on cardiac muscle suggest potential applications in heart conditions where calcium signaling is compromised.

Beyond muscle disorders, the identification of novel cellular targets in the central nervous system could pave the way for preclinical studies in neurological and psychiatric disorders where calcium dysregulation is a known pathophysiological component. The selection of appropriate animal models that accurately recapitulate the human disease state will be crucial for obtaining meaningful and translatable efficacy data.

Investigation of In Vivo Pharmacodynamic Profiles and Safety for Therapeutic Development

A critical component of the preclinical development of any new therapeutic agent is the thorough characterization of its in vivo pharmacodynamic (PD) and safety profiles. Pharmacodynamic studies will be essential to understand the relationship between the dose of a 9-Methyl-7-bromoeudistomin D analogue, its concentration in target tissues, and the magnitude of the desired physiological effect. This will involve developing and validating biomarkers to monitor the compound's activity in living organisms.

Equally important is a comprehensive assessment of the compound's safety and tolerability. This will entail a battery of in vivo toxicological studies to identify any potential adverse effects on major organ systems. Given the ubiquitous role of calcium as a second messenger, a careful evaluation of off-target effects will be paramount. Determining a therapeutic window, where the compound exerts its desired effects at concentrations that are not toxic, is a key objective of these studies and a prerequisite for advancing any analogue to clinical trials.

Contribution to the Fundamental Understanding of Calcium Signaling and Receptor Biology

Beyond its potential as a therapeutic agent, 9-Methyl-7-bromoeudistomin D has already made significant contributions as a molecular probe for studying the intricacies of calcium signaling. Its high potency and specific mechanism of action have made it an invaluable tool for dissecting the function of ryanodine receptors and other calcium release channels.

The use of radiolabeled 9-Methyl-7-bromoeudistomin D has been instrumental in characterizing the caffeine-binding site on the RyR complex and in identifying potential new calcium regulatory proteins in the brain. nih.gov Future research utilizing this compound and its derivatives will undoubtedly continue to unravel the complex regulatory mechanisms governing intracellular calcium dynamics.

By providing a means to selectively modulate calcium release, 9-Methyl-7-bromoeudistomin D and its future analogues will continue to be powerful tools for researchers investigating the fundamental role of calcium in a vast array of physiological processes, from muscle contraction and neurotransmission to gene expression and cell death. This fundamental knowledge is not only crucial for advancing our understanding of basic biology but also for identifying new therapeutic targets for a wide range of human diseases.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of 9-Methyl-7-bromoeudistomin D in intracellular Ca²⁺ release, and how does it compare to caffeine?

- Methodological Answer : To investigate its mechanism, use fluorescent Ca²⁺ indicators (e.g., Fura-2) in sarcoplasmic reticulum (SR)-enriched microsomal preparations. Compare dose-response curves of 9-Methyl-7-bromoeudistomin D and caffeine to determine relative potency. Studies show it activates Ca²⁺-induced Ca²⁺ release (CICR) channels with higher efficacy than caffeine, acting on distinct binding sites unrelated to ryanodine receptors (RyRs) .

Q. Which experimental models are validated for studying 9-Methyl-7-bromoeudistomin D’s effects on Ca²⁺ signaling?

- Methodological Answer : Guinea pig urinary bladder smooth muscle cells and skeletal muscle SR vesicles are well-established models. Use confocal Ca²⁺ imaging in live cells to visualize dynamic Ca²⁺ release, coupled with electrophysiological recordings of large-conductance Ca²⁺-activated K⁺ (BK) channels to assess downstream effects .

Advanced Research Questions

Q. How can researchers optimize experimental concentrations of 9-Methyl-7-bromoeudistomin D to avoid non-specific effects in Ca²⁺ release assays?

- Methodological Answer : Perform titration experiments in SR microsomes to determine the EC₅₀ (e.g., 0.5–5 μM range reported in prior studies). Include negative controls (e.g., RyR inhibitors like dantrolene) to isolate CICR-specific activity. Validate purity via HPLC and NMR, as contaminants may alter Ca²⁺ flux kinetics .

Q. What strategies resolve contradictions in reported tissue-specific effects of 9-Methyl-7-bromoeudistomin D (e.g., skeletal vs. smooth muscle)?

- Methodological Answer : Conduct comparative studies using SR vesicles from different tissues. Control for assay conditions (e.g., luminal Ca²⁺ levels, pH, and ATP concentrations). Use radiolabeled [³H]9-Methyl-7-bromoeudistomin D to quantify binding affinity variations across tissues, as done in brain microsomes .

Q. How should researchers design experiments to evaluate synergistic or antagonistic interactions between 9-Methyl-7-bromoeudistomin D and other Ca²⁺ modulators (e.g., ryanodine, thapsigargin)?

- Methodological Answer : Use sequential or co-application protocols in Ca²⁺ imaging assays. For example:

Pre-incubate cells with subthreshold doses of thapsigargin (SR Ca²⁺-ATPase inhibitor).

Apply 9-Methyl-7-bromoeudistomin D to assess amplified Ca²⁺ release.

Quantify synergy using isobolographic analysis .

Q. What methodological safeguards ensure reproducibility in studies using 9-Methyl-7-bromoeudistomin D?

- Methodological Answer :

- Standardize buffer composition (e.g., 150 mM KCl, 20 mM HEPES, pH 7.4 for SR vesicles).

- Report detailed sample preparation protocols, including centrifugation speeds and storage conditions.

- Share raw Ca²⁺ flux datasets in open repositories to enable cross-validation .

Data Contradiction Analysis

Q. How to address discrepancies in binding site localization (e.g., RyR-independent vs. RyR-associated effects)?

- Methodological Answer : Use competitive binding assays with [³H]ryanodine and [³H]9-Methyl-7-bromoeudistomin D in parallel. If 9-Methyl-7-bromoeudistomin D does not displace ryanodine, this confirms its action on distinct sites. Combine with knockout models (e.g., RyR-null cells) to isolate pathways .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.